molecular formula C23H15Cl2FN4O B5059160 2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]benzohydrazide

2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]benzohydrazide

Cat. No. B5059160
M. Wt: 453.3 g/mol
InChI Key: NCCJBHIKEGYCFC-UHFFFAOYSA-N
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Description

2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]benzohydrazide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. This compound is commonly known as 'compound X' and has shown promising results in the field of cancer research, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. It also inhibits the activity of tyrosine kinases, which are involved in cell signaling pathways. Additionally, it has been found to bind to specific receptors in the brain, such as the dopamine receptor, and modulate their activity.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by inhibiting the activity of VEGF receptors. In the brain, it has been found to improve cognitive function by modulating the activity of neurotransmitters such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its high potency, specificity, and selectivity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, the limitations of using compound X in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability. It also has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the research on compound X. One direction is to explore its potential application in the treatment of other diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its structure to improve its solubility and bioavailability. Additionally, the development of new delivery systems such as nanoparticles can improve its efficacy in vivo. Further research is also needed to understand the long-term effects of compound X on the body and its potential for drug interactions.
Conclusion:
In conclusion, compound X is a promising chemical compound that has shown potential application in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its application in the development of new drugs and therapies.

Synthesis Methods

The synthesis of compound X involves the reaction of 2,4-dichlorobenzohydrazide with 4-(4-fluorophenyl)-6-phenyl-2-pyrimidinylamine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the final product can be improved by various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

Compound X has shown potential application in various fields of research. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, it has been used as a lead compound for the development of new drugs. In neuroscience, it has been found to modulate the activity of neurotransmitters and improve cognitive function.

properties

IUPAC Name

2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2FN4O/c24-16-8-11-18(19(25)12-16)22(31)29-30-23-27-20(14-4-2-1-3-5-14)13-21(28-23)15-6-9-17(26)10-7-15/h1-13H,(H,29,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCJBHIKEGYCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide

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